Avanafil was developed as a selective phosphodiesterase type 5 inhibitor (PDE5 inhibitor), and its impurities arise during the synthesis process. The identification of impurities such as avanafil impurity 9 is critical for regulatory compliance and ensuring the quality of pharmaceutical products. Various studies have utilized chromatographic techniques like ultra-high performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) to analyze these impurities in avanafil formulations .
Avanafil impurity 9 falls under the category of pharmaceutical impurities, specifically process-related impurities that can affect drug formulation stability and patient safety. Regulatory agencies require thorough characterization and quantification of such impurities to ensure that they remain below acceptable limits in drug products.
The synthesis of avanafil impurity 9 typically involves complex organic reactions that may include halogenation, condensation, and substitution reactions using various starting materials. One notable synthesis route involves using cytosine as a precursor, which undergoes several chemical transformations to yield avanafil and its associated impurities .
The synthesis process can be outlined as follows:
The characterization of these compounds is often performed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm their structures .
Avanafil impurity 9 has a complex molecular structure characterized by multiple functional groups, including amine, pyrimidine, and aromatic components. Its structural representation can be depicted as follows:
This structure suggests potential interactions with biological targets similar to those of avanafil itself.
Avanafil impurity 9 participates in various chemical reactions during its synthesis and degradation:
The characterization of these reactions often involves monitoring changes in chemical composition using analytical techniques like HPLC or UPLC, which can separate and quantify both the active pharmaceutical ingredient and its impurities .
Avanafil functions by inhibiting phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum during sexual stimulation. This mechanism promotes vasodilation and increased blood flow to the penis.
While the exact role of avanafil impurity 9 in this mechanism remains unclear, it is essential to monitor such impurities due to their potential effects on drug efficacy and safety.
Studies on the pharmacokinetics of avanafil indicate that impurities may influence absorption rates or metabolic pathways; thus, understanding their behavior is crucial for comprehensive drug evaluation.
Avanafil impurity 9 serves several important functions in pharmaceutical research:
Process-related impurities in avanafil synthesis arise from starting materials, intermediates, or side reactions. Impurity 9 (designated as Imp-E in recent studies) emerges during the final amidation step when the avanafil precursor carboxylic acid intermediate (M6) reacts with hydrazine sulfate—a contaminant in coupling agents like HOBt. This impurity exhibits a distinct acylhydrazine structure linked to avanafil’s pyrimidine scaffold [6]. Its formation is catalyzed under acidic conditions where residual nitrites facilitate nitrosation, leading to potential N-nitroso derivatives. During API purification, Imp-E persists due to structural similarity to avanafil, necessitating specialized chromatographic separation [4] [6].
Impurity 9 falls under ICH Q3A(R2)/Q3B(R2) guidelines for genotoxic impurities (GTIs) due to its structural alert—a hydrazine moiety capable of DNA alkylation. The FDA’s Carcinogenic Potency Categorization Approach (CPCA) classifies such nitrosamines as Potency Category 3, mandating strict control at ≤400 ng/day [9]. This aligns with ICH M7’s Threshold of Toxicological Concern (TTC) principles, requiring:
Table 1: Regulatory Thresholds for Avanafil Impurity 9
Parameter | Requirement | Basis |
---|---|---|
Acceptable Intake (AI) | ≤400 ng/day | CPCA Category 3 |
Reporting Threshold | 0.05% | ICH Q3B(R2) |
Identification Threshold | 0.10% | ICH Q3B(R2) |
Qualification Threshold | 0.15% | ICH Q3B(R2) |
Pharmacopoeial standards (USP/EP) specify limits for avanafil’s known impurities (e.g., deschloro analog, N-ethyl analog). Impurity 9, however, is classified as a non-pharmacopoeial impurity lacking official monographs. It is designated a Potential Genotoxic Impurity (PGI) due to:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3